molecular formula C23H23BrN2O6S B2858819 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1251549-70-8

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2858819
CAS RN: 1251549-70-8
M. Wt: 535.41
InChI Key: KKZRGCNFDDHWQG-UHFFFAOYSA-N
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Description

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H23BrN2O6S and its molecular weight is 535.41. The purity is usually 95%.
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Scientific Research Applications

Potential Applications in Antimicrobial and Anti-enzymatic Activities

Compounds with structural similarities, involving sulfonyl and acetamide groups, have been explored for their antibacterial and anti-enzymatic potential. For instance, derivatives of acetamide have been synthesized and evaluated for their ability to inhibit bacterial growth and enzyme activities. These studies suggest that compounds bearing these functional groups might possess significant biological activity, potentially offering a basis for the development of new antimicrobial agents (K. Nafeesa et al., 2017).

Synthesis and Antimicrobial Activity

The synthesis of novel sulphonamide derivatives and their antimicrobial efficacy highlight another potential area of application. These compounds, through various synthetic pathways, have displayed promising antimicrobial properties, suggesting the possible use of similar structures in the development of new antimicrobial agents. This underscores the importance of structural design in enhancing biological activity (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Antibacterial Potentials of Acetamide Derivatives

Further research into acetamide derivatives has shown them to be moderate inhibitors of bacterial growth, with certain compounds being more effective against Gram-negative strains. This suggests that modifications to the acetamide structure could lead to the development of targeted antibacterial agents, particularly against resistant strains of bacteria (Kashif Iqbal et al., 2017).

properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O6S/c1-14-9-15(2)26(13-21(27)25-17-10-18(31-3)12-19(11-17)32-4)23(28)22(14)33(29,30)20-7-5-16(24)6-8-20/h5-12H,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZRGCNFDDHWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

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